Hsd17B13-IN-46
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-46 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown promise in reducing liver inflammation and fibrosis, making this compound a potential therapeutic agent for liver diseases .
Vorbereitungsmethoden
The synthesis of Hsd17B13-IN-46 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, reduction, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific conditions to yield this compound .
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Hsd17B13-IN-46 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions with suitable reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-46 has several scientific research applications:
Chemistry: It is used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.
Biology: The compound is used in cellular and molecular biology studies to investigate the effects of HSD17B13 inhibition on lipid droplet formation and metabolism.
Medicine: this compound is being explored as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH. It has shown promise in preclinical studies for reducing liver inflammation and fibrosis.
Industry: The compound is used in the development of new drugs targeting liver diseases and in the production of diagnostic tools for detecting HSD17B13 activity .
Wirkmechanismus
Hsd17B13-IN-46 exerts its effects by selectively inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids within hepatocytes. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets and decreases lipid accumulation in the liver. This leads to a reduction in liver inflammation and fibrosis, which are key features of NAFLD and NASH. The molecular targets and pathways involved include the inhibition of lipid droplet biogenesis and the modulation of lipid metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-46 is unique compared to other HSD17B13 inhibitors due to its high potency and selectivity. Similar compounds include:
BI-3231: Another potent and selective HSD17B13 inhibitor with similar applications in liver disease research.
Compound 45: A derivative of BI-3231 with improved metabolic stability and pharmacokinetic properties.
This compound stands out due to its superior efficacy in reducing liver inflammation and fibrosis in preclinical models .
Eigenschaften
Molekularformel |
C21H20N2O5S2 |
---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
4-[[2-(4-cyclobutylphenyl)-1,3-thiazol-4-yl]sulfonylamino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-18-11-16(21(24)25)9-10-17(18)23-30(26,27)19-12-29-20(22-19)15-7-5-14(6-8-15)13-3-2-4-13/h5-13,23H,2-4H2,1H3,(H,24,25) |
InChI-Schlüssel |
OEKMKXNLMTXYME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CSC(=N2)C3=CC=C(C=C3)C4CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.